Chemical Class Differentiation: Non-Peptidic SB-706375 vs. Peptidic Urantide
SB-706375 (733734-61-7) is a non-peptidic small molecule, whereas urantide is a synthetic peptide derived from human urotensin-II [1]. This fundamental difference in chemical class dictates its superior utility in long-term in vivo studies and oral bioavailability assays. SB-706375 exhibits a high binding affinity (pKi range: 7.29–8.00 across species) comparable to urantide's reported potency in functional assays (pKB = 8.3 in rat aorta), but the small molecule nature of SB-706375 avoids the rapid proteolytic degradation and poor membrane permeability associated with peptide-based antagonists [2].
| Evidence Dimension | Chemical Class & Stability |
|---|---|
| Target Compound Data | Non-peptidic small molecule; Ki = 4.7–20.7 nM (recombinant UT receptors); Reversible binding [2]. |
| Comparator Or Baseline | Peptide antagonist (urantide); pKB = 8.3 (rat aorta); Susceptible to proteolysis [1]. |
| Quantified Difference | SB-706375 is a non-peptide, offering greater metabolic stability. Affinity is in the same low nanomolar range (e.g., Ki ~5 nM vs. pKi ~8.3). |
| Conditions | SB-706375: Recombinant mammalian UT receptors (binding assay) [2]; Urantide: Rat isolated thoracic aorta (functional contraction assay) [1]. |
Why This Matters
Procurement of a non-peptidic antagonist is essential for studies requiring systemic administration, oral dosing, or extended exposure times, where peptide stability and bioavailability would be limiting factors.
- [1] Patacchini, R., Santicioli, P., Giuliani, S., & Maggi, C. A. (2003). Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta. British Journal of Pharmacology, 140(7), 1155-1158. View Source
- [2] Douglas, S. A., Behm, D. J., Aiyar, N. V., Naselsky, D., Disa, J., Brooks, D. P., ... & Dhanak, D. (2005). Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375. British Journal of Pharmacology, 145(5), 620-635. View Source
